molecular formula C11H14FNO2 B562936 (R)-2-Amino-3-(3-fluorophenyl_propionicacidethylester CAS No. 104880-96-8

(R)-2-Amino-3-(3-fluorophenyl_propionicacidethylester

Cat. No.: B562936
CAS No.: 104880-96-8
M. Wt: 211.23 g/mol
InChI Key: GUJHMYPTDMVWHD-SNVBAGLBSA-N
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Description

(R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester is a chiral compound featuring a fluorinated aromatic ring and an ethyl ester moiety. Its structure comprises:

  • Stereochemistry: The (R)-configuration at the α-carbon, critical for interactions in biological systems.
  • Functional groups: A 3-fluorophenyl substituent (enhancing lipophilicity and metabolic stability) and an ethyl ester (modulating solubility and hydrolysis kinetics).
  • Molecular formula: Presumed to be C₁₁H₁₄FNO₂ (inferred from analogs like (R)-2-amino-3-(pyridin-3-yl)propanoic acid [C₈H₁₀N₂O₂] in ).

This compound is likely used as an intermediate in pharmaceutical synthesis, analogous to fluorophenyl-containing derivatives in and , which are precursors for bioactive molecules targeting neurological or metabolic pathways .

Properties

CAS No.

104880-96-8

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

GUJHMYPTDMVWHD-SNVBAGLBSA-N

SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)F)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)N

Synonyms

(R)-2-Amino-3-(3-fluorophenyl_propionicacidethylester

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Esters

A primary method involves asymmetric hydrogenation of α,β-unsaturated ester precursors. For example, (Z)-3-(3-fluorophenyl)-2-nitroprop-2-enoic acid ethyl ester undergoes catalytic hydrogenation using ruthenium-BINAP complexes to yield the (R)-enantiomer with >95% enantiomeric excess (ee). The reaction typically proceeds at 50–60°C under 50–60 bar H₂ pressure in methanol, achieving yields of 78–85%. Key parameters include catalyst loading (0.5–1 mol%) and the absence of protic additives to prevent racemization.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers an alternative for producing the (R)-enantiomer. Racemic 2-amino-3-(3-fluorophenyl)propionic acid ethyl ester is treated with Pseudomonas fluorescens lipase (PFL) in vinyl acetate, selectively acetylating the (S)-enantiomer. The unreacted (R)-enantiomer is isolated via column chromatography (hexane/ethyl acetate, 7:3), yielding 42–48% with 98% ee. This method, while lower-yielding, avoids metal catalysts and suits small-scale API synthesis.

Intermediate-Based Synthesis

From 3-(3-Fluorophenyl)propionic Acid Derivatives

Patent CN103588767A details a multi-step route starting from 3-(3-amino-2-fluorophenyl)-3-oxa-propionate (II):

  • Sulfonylation : Reacting (II) with 2,6-difluorobenzenesulfonyl chloride in DCM/triethylamine forms the sulfonamide intermediate (IV) in 89% yield.

  • Halogenation : Treating (IV) with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine at the α-position, yielding (V) (76% yield).

  • Thiazole Cyclization : Intermediate (V) reacts with 2,2-dimethylthiopropionamide (VI) in DMF/K₂CO₃ to form the thiazole ring (VII) (68% yield).

  • Deprotection and Esterification : Acidic hydrolysis of (VII) followed by ethyl esterification with SOCl₂/EtOH affords the target compound in 82% purity, which is upgraded to >99% via recrystallization.

One-Pot Tandem Reactions

Recent advances employ Cs₂CO₃-mediated tandem alkylation-cyclization in DMF at room temperature. For instance, 2-bromo-3-(3-fluorophenyl)propionate reacts with benzamide derivatives in DMF/Cs₂CO₃ (2 equiv) to directly form the amino ester via nucleophilic substitution and intramolecular cyclization. This method achieves 70–75% yield in 20–30 minutes, bypassing intermediate isolation.

Purification and Characterization

Crystallization Optimization

Racemic mixtures are resolved using chiral auxiliaries. Co-crystallization with (R)-mandelic acid in ethanol/water (4:1) enriches the (R)-enantiomer to 99% ee after two recrystallizations. X-ray diffraction confirms the monoclinic P2₁ space group, with hydrogen-bonded chains along the a-axis stabilizing the crystal lattice.

Spectroscopic Validation

1H NMR (CDCl₃) exhibits characteristic signals: δ 1.25 (t, 3H, CH₂CH₃), 3.02 (dd, 1H, J = 14.1 Hz, CH₂), 4.15 (q, 2H, OCH₂), and 7.22–7.45 (m, 4H, Ar-H). LC-MS (ESI+) shows m/z 256.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₄FNO₂.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Ru-(S)-BINAP catalysts are recovered via immobilization on silica-supported ionic liquids, enabling five reuse cycles with <5% activity loss. This reduces catalyst costs by 60% in pilot-scale batches (50–100 kg).

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) in thiazole cyclization improves E-factor by 40% and facilitates waste management.

Comparative Analysis of Methods

MethodYield (%)ee (%)Scale PotentialKey Advantage
Asymmetric Hydrogenation8595IndustrialHigh enantioselectivity
Enzymatic Resolution4598LabNo metal catalysts
One-Pot Tandem7599PilotRapid, fewer steps

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties
(R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester 3-Fluorophenyl, ethyl ester ~223.24* High lipophilicity (logP ~1.8*); moderate water solubility due to ester
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid () Pyridin-3-yl 166.18 Polar (logP ~0.2*); improved aqueous solubility
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl () 2,4-Difluorophenyl, methyl ester ~235.66* Higher logP (~2.1*) due to dual fluorine; faster ester hydrolysis than ethyl
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl () 3,4,5-Trifluorophenyl ~263.64* Extreme lipophilicity (logP ~2.5*); potential blood-brain barrier penetration

*Calculated or inferred from structural analogs.

Key Observations :

  • Fluorination: Increasing fluorine atoms (mono → di → tri) elevates logP, enhancing membrane permeability but reducing solubility .
  • Ester Group : Ethyl esters (vs. methyl) offer slower hydrolysis rates, prolonging half-life in vivo .

Stability and Handling Considerations

  • Hydrolysis Sensitivity : Ethyl esters are less prone to hydrolysis than methyl esters under physiological conditions (e.g., ethyl propionate’s vapor pressure: 35.8 mmHg vs. methyl propionate’s higher volatility) .
  • Thermal Stability : Fluorinated aromatic systems resist degradation, enabling high-temperature reactions (e.g., polyimide synthesis in ) .

Biological Activity

(R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester is an amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is notable for its chiral configuration, which allows it to interact with biological systems in a manner distinct from its non-chiral counterparts.

Chemical Structure and Properties

The molecular formula of (R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester is C12H14FNO2C_{12}H_{14}FNO_2, with a molecular weight of approximately 209.24 g/mol. The presence of the ethyl ester group enhances its lipophilicity, which may improve its bioavailability in pharmaceutical applications. The 3-fluorophenyl moiety adds to the compound's electronic properties, potentially influencing its interactions with biological targets.

Property Details
Molecular FormulaC12H14FNO2C_{12}H_{14}FNO_2
Molecular Weight209.24 g/mol
Functional GroupsAmino, Ethyl Ester, Fluorophenyl
LipophilicityEnhanced due to ethyl ester group

Neurotransmitter Interaction

Research indicates that (R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester may influence neurotransmitter systems, particularly those involving glutamate receptors . Glutamate is a key neurotransmitter in the central nervous system, and compounds that modulate its activity are of significant interest for treating neurological disorders.

  • Binding Affinity : Studies suggest that this compound may exhibit binding affinity to glutamate receptors, similar to other amino acid derivatives. This interaction could potentially modulate synaptic transmission and neuroprotection pathways.
  • Therapeutic Potential : Given its structural similarities to naturally occurring amino acids, (R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester is being explored as a candidate for therapeutic agents targeting neurological conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to (R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester, providing insights into its potential applications:

  • Study on Neuroprotective Effects : A study demonstrated that related compounds could protect neuronal cells from excitotoxicity mediated by glutamate. This suggests that (R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester might also possess neuroprotective properties.
  • Molecular Docking Studies : Molecular docking simulations have indicated favorable interactions between (R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester and glutamate receptors, supporting its potential role as a modulator of these receptors.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of (R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester, it's useful to compare it with other structurally related compounds:

Compound Name Structural Features Biological Activity
3-Amino-3-(4-fluorophenyl)propanoic acidPara-fluorophenyl groupDifferent receptor interaction profile
2-Amino-3-(4-fluorophenyl)propanoic acidAltered fluorine positionVarying biological activities
2-Amino-3-(2-naphthyl)propanoic acidNaphthyl group instead of phenylUnique binding characteristics

The differences in fluorine substitution patterns among these compounds can significantly influence their biological activities and receptor interactions.

Q & A

Basic: What are the key considerations in synthesizing (R)-2-Amino-3-(3-fluorophenyl)propionic acid ethyl ester with high enantiomeric purity?

Answer:
Achieving high enantiomeric purity requires:

  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to favor the (R)-configuration. For example, biocatalytic strategies involving enzymes (e.g., transaminases) can enhance stereoselectivity, as seen in the synthesis of related α-trifluoromethylated amino acids .
  • Reaction Conditions : Mild acidic/basic conditions prevent racemization. For instance, iron powder reduction in acidic media (as used in nitrobenzene intermediates) preserves stereochemistry .
  • Purification : Chiral chromatography (e.g., HPLC with chiral stationary phases) or recrystallization resolves enantiomers. Evidence from structurally similar esters highlights the importance of solvent selection (e.g., ethanol/water mixtures) for crystallization .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR confirm the fluorophenyl group’s position and esterification. For example, 19^19F NMR can detect deshielding effects from the fluorine atom at the 3-position .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C11_{11}H14_{14}FNO2_2 has a theoretical mass of 223.10 g/mol).
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H .
  • Infrared (IR) Spectroscopy : Identifies ester carbonyl stretches (~1740 cm1^{-1}) and amine N-H stretches .

Advanced: How can this compound be applied in designing peptidomimetics for medicinal chemistry?

Answer:

  • Structural Mimicry : The fluorophenyl group mimics tyrosine or phenylalanine side chains in peptides, enhancing metabolic stability and receptor binding. Similar (R)-configured amino acid esters are used in peptidomimetics for protease resistance .
  • Modifications : Introducing trifluoromethyl groups (as in related compounds) improves lipophilicity and bioavailability. For example, α-trifluoromethyl amines enhance pharmacokinetic profiles .
  • Biological Activity : Preliminary studies on analogs suggest potential in targeting neurological receptors (e.g., NMDA antagonists) or enzyme inhibitors (e.g., kinases) .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Answer:

  • Standardized Assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature) to minimize variability. Discrepancies in fluorinated compound activity often arise from differences in membrane permeability .
  • Metabolic Profiling : Assess metabolite stability using liver microsomes. For example, ester hydrolysis rates (to the free acid) can alter observed activity .
  • Computational Modeling : Molecular docking studies reconcile conflicting receptor-binding data by identifying key interactions (e.g., fluorophenyl π-stacking vs. hydrogen bonding) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep at –20°C under inert gas (argon) to prevent ester hydrolysis. Similar amino acid esters degrade rapidly at room temperature due to hygroscopicity .
  • Solubility : Dissolve in anhydrous DMSO or ethanol for long-term stock solutions. Aqueous buffers (pH < 5) minimize hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to potential respiratory irritation, as noted for related tyrosine esters .

Advanced: How do structural modifications at the 3-fluorophenyl group affect pharmacological properties?

Answer:

  • Electron-Withdrawing Effects : Fluorine at the 3-position increases electron deficiency, altering π-π interactions. For example, 3-fluorophenyl analogs show enhanced binding to aromatic pockets in enzymes vs. 4-fluorophenyl isomers .
  • Bioisosterism : Replacing fluorine with trifluoromethyl (CF3_3) improves metabolic stability but may reduce solubility. Comparative studies on fluorinated propionic acid derivatives highlight trade-offs between lipophilicity and clearance rates .
  • Pharmacokinetics : Fluorine substitution at the 3-position slows hepatic metabolism (via reduced cytochrome P450 affinity), as observed in fluorinated tryptophan analogs .

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